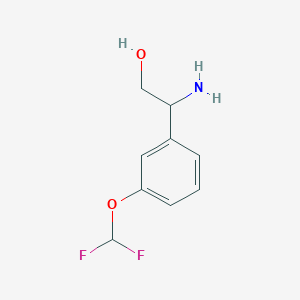
Methyl8-fluoroquinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-fluoroquinoline-5-carboxylate is a heterocyclic organic compound that belongs to the quinoline family. It contains a quinoline ring fused to a fluorine atom, a methyl group, and a carboxylic acid group at different positions. This compound has gained significant attention in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoroquinoline-5-carboxylate typically involves the reaction of 8-fluoroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for methyl 8-fluoroquinoline-5-carboxylate often involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-fluoroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline-5-carboxylic acid derivatives.
Reduction: Quinoline-5-methanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 8-fluoroquinoline-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline structure.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 8-fluoroquinoline-5-carboxylate involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of both DNA strands and ultimately causing bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline structure.
Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
Methyl 8-fluoroquinoline-5-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8FNO2 |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
methyl 8-fluoroquinoline-5-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 |
Clé InChI |
HIUHYZFKGAIZLS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC=NC2=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


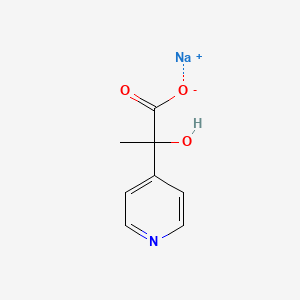
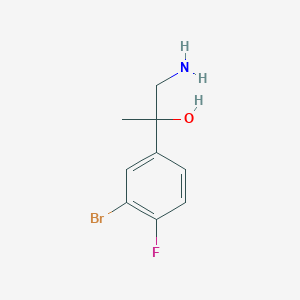
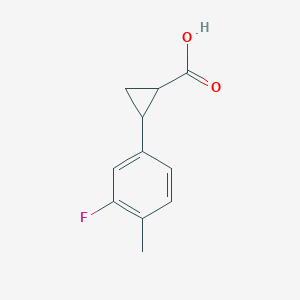
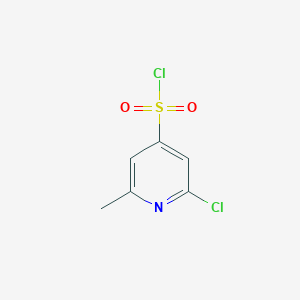
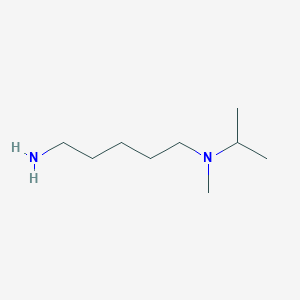
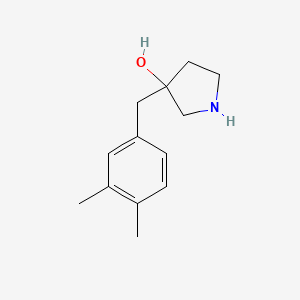
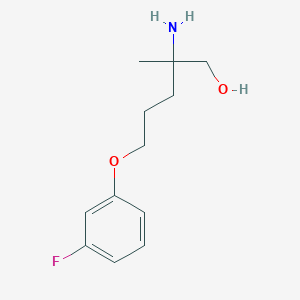
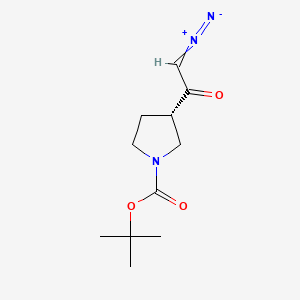
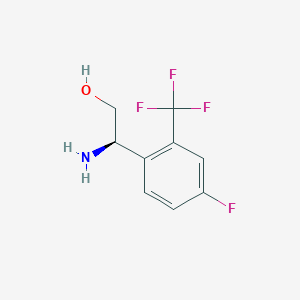
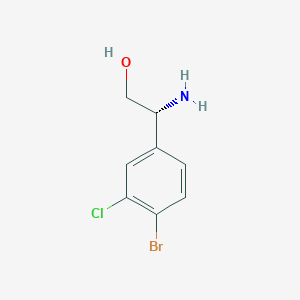
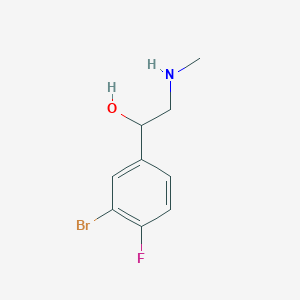
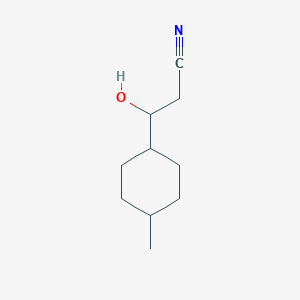
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
